endo-BCN-PEG4-Val-Cit-PAB-MMAE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C80H127N11O19 |

|---|---|

分子量 |

1546.9 g/mol |

IUPAC 名称 |

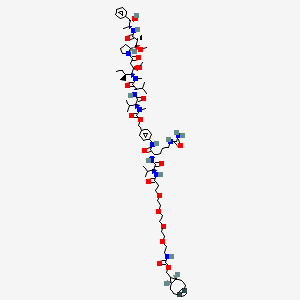

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59-,60+,61?,62-,63-,64+,67-,68-,69-,70-,71+,72+/m0/s1 |

InChI 键 |

SQKNRIOHJGDSGO-OJFXDSRXSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5 |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Core Component of Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the chemical structure, properties, and mechanism of action of this advanced ADC payload. Furthermore, it provides representative experimental protocols for its synthesis, conjugation to antibodies, and in vitro evaluation.

Core Components and Chemical Structure

The this compound is a sophisticated, multi-functional molecule designed for targeted drug delivery. Its structure is modular, with each component playing a crucial role in the overall function of the resulting ADC.

-

endo-BCN (endo-Bicyclonon-7-yne): This strained alkyne moiety is the reactive handle for conjugation to an antibody. It participates in a highly efficient and bioorthogonal copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-modified antibody. This allows for precise, site-specific conjugation without the need for a cytotoxic copper catalyst.[1]

-

PEG4 (Tetraethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer enhances the solubility and reduces aggregation of the drug-linker and the final ADC construct in aqueous media.[2]

-

Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][4] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[3][4]

-

PAB (p-Aminobenzyloxycarbonyl): This self-immolative spacer connects the Val-Cit linker to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug.

-

MMAE (Monomethyl Auristatin E): MMAE is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.

Below is a diagram illustrating the logical relationship of these components.

Caption: Logical structure of an ADC utilizing the this compound linker.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C80H127N11O19 | [2] |

| Molecular Weight | 1547.0 g/mol | [2] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | -20°C | [2] |

| Purity | Typically >98% | [2] |

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound drug-linker is a multi-step process designed for targeted cytotoxicity:

-

Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the Val-Cit linker.

-

Payload Release: Following the cleavage of the Val-Cit bond, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and the induction of apoptosis, ultimately resulting in cancer cell death.

The following diagram illustrates the mechanism of action of an ADC with a cleavable linker.

Caption: Mechanism of action from cell surface binding to apoptosis induction.

The downstream signaling cascade initiated by microtubule disruption leading to apoptosis is complex, involving the activation of stress kinases and the Bcl-2 family of proteins, culminating in caspase activation.

Caption: Downstream signaling cascade of MMAE-induced apoptosis.

Quantitative Data

While specific in vitro cytotoxicity and in vivo pharmacokinetic data for an ADC constructed with the precise this compound linker is not extensively available in the public domain, data from ADCs utilizing the highly similar Val-Cit-MMAE payload system can provide valuable insights.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The IC50 values for MMAE-based ADCs are typically in the nanomolar to picomolar range, depending on the target antigen expression levels of the cancer cell line.

Representative IC50 Values for MMAE and a HER2-Targeted ADC

| Cell Line | Target Expression | Compound | IC50 (nM) | Reference |

| SK-BR-3 | HER2-positive | MMAE | ~1 | [5] |

| SK-BR-3 | HER2-positive | Anti-HER2-vc-MMAE ADC | ~0.13 | [5] |

| MDA-MB-231 | HER2-negative | MMAE | ~1 | [5] |

| MDA-MB-231 | HER2-negative | Anti-HER2-vc-MMAE ADC | >100 | [5] |

Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is crucial for determining its dosing regimen and therapeutic window. Key PK parameters include clearance (CL), volume of distribution (Vd), and half-life (t1/2). The PK of vc-MMAE ADCs is generally driven by the antibody component.

Representative Pharmacokinetic Parameters for a Nanobody-Drug Conjugate

While not a full-length antibody, the following data for a nanobody-drug conjugate provides some indication of the PK properties that can be expected.

| Parameter | Unit | Value | Reference |

| t1/2 (alpha) | h | 0.2 | [6] |

| t1/2 (beta) | h | 10.8 | [6] |

| CL | mL/h/kg | 4.9 | [6] |

| Vd | mL/kg | 78.4 | [6] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of a Val-Cit-PAB-MMAE linker, its conjugation to an antibody via SPAAC, and the in vitro evaluation of the resulting ADC.

Synthesis of a Val-Cit-PAB-MMAE Linker

This protocol describes a representative synthesis of a Fmoc-Val-Cit-PAB-MMAE intermediate, which can be further modified to incorporate the endo-BCN-PEG4 moiety.

Materials:

-

Fmoc-Val-OH

-

Fmoc-Cit-OH

-

p-Aminobenzyl alcohol (PAB-OH)

-

MMAE

-

Coupling reagents (e.g., HBTU, HOBt, HATU)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvents (DMF, DCM, TFA)

-

Rink amide resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PAB:

-

Swell Rink amide resin in DMF.

-

Couple Fmoc-Cit-OH to the resin using HBTU/HOBt/DIPEA.

-

Remove the Fmoc protecting group with piperidine in DMF.

-

Couple Fmoc-Val-OH to the deprotected citrulline using HBTU/HOBt/DIPEA.

-

Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

-

Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail.

-

Purify the crude product by reverse-phase HPLC.

-

-

Coupling of MMAE to Fmoc-Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

-

Add HOBt and pyridine (B92270) and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Purify the resulting Fmoc-Val-Cit-PAB-MMAE by semi-preparative HPLC and lyophilize.[7]

-

Antibody Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an endo-BCN-containing drug-linker to an azide-modified antibody.

Materials:

-

Azide-modified antibody (e.g., generated by incorporating an azide-bearing unnatural amino acid)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Spin desalting columns

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Buffer exchange the azide-modified antibody into PBS, pH 7.4.

-

-

SPAAC Reaction:

-

To the azide-modified antibody solution, add a molar excess (e.g., 5-20 fold) of the this compound stock solution.

-

Ensure the final concentration of DMSO is low (e.g., <10%) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.

-

-

Purification:

-

Remove excess, unreacted drug-linker using spin desalting columns or size-exclusion chromatography.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography (RP-LC), or mass spectrometry (MS).

-

Caption: General workflow for ADC synthesis, conjugation, and characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for assessing the cytotoxic activity of the ADC on cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

ADC of interest

-

Control antibody

-

Free MMAE

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete culture medium.

-

Remove the old medium from the cells and add the treatment solutions.

-

Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

-

Conclusion

The this compound drug-linker represents a significant advancement in the field of antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation handle, a solubility-enhancing spacer, a selectively cleavable linker, and a potent cytotoxic payload, provides a powerful tool for the development of highly targeted and effective cancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this innovative technology. Further research and development in this area hold great promise for improving the therapeutic outcomes for cancer patients.

References

- 1. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. apexbt.com [apexbt.com]

- 5. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecularly Engineered Nanobodies for Tunable Pharmacokinetics and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Synthesis of endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Technical Guide for ADC Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the advanced drug-linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE, a critical component in the development of targeted Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in this field.

The this compound linker is a sophisticated construct designed for optimal ADC performance. It incorporates several key features: an endo-Bicyclononyne (BCN) moiety for bioorthogonal conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be conceptually divided into two main parts: the synthesis of the payload-linker intermediate, NH2-Val-Cit-PAB-MMAE, and the subsequent coupling with the activated endo-BCN-PEG4 moiety.

Experimental Protocols

Part 1: Synthesis of NH2-Val-Cit-PAB-MMAE

Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-MMAE

This step involves the coupling of the Fmoc-protected Val-Cit-PAB linker with the cytotoxic payload, MMAE.

-

Materials:

-

Fmoc-Val-Cit-PAB-PNP (1.1 eq.)

-

MMAE (1.0 eq.)

-

Hydroxybenzotriazole (HOBt) (1.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Dry Pyridine

-

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-PNP, MMAE, and HOBt in a mixture of anhydrous DMF and dry pyridine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.

-

Step 1.2: Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE

The N-terminal Fmoc protecting group is removed to expose the primary amine for subsequent coupling.

-

Materials:

-

Fmoc-Val-Cit-PAB-MMAE (1.0 eq.)

-

Piperidine (B6355638) (20 eq.)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a round bottom flask, add Fmoc-Val-Cit-PAB-MMAE.

-

Add a solution of 20% piperidine in DMF.

-

Stir the solution at room temperature for 20 minutes.

-

Monitor the reaction for completion by HPLC.

-

Purify the crude product by reverse-phase preparative HPLC.

-

Lyophilize the purified fractions to yield NH2-Val-Cit-PAB-MMAE as a white solid.[1]

-

Part 2: Final Coupling to Synthesize this compound

This final step involves the amide bond formation between the free amine of the payload-linker and the carboxylic acid of the endo-BCN-PEG4 moiety.

-

Materials:

-

NH2-Val-Cit-PAB-MMAE (1.0 eq.)

-

endo-BCN-PEG4-acid (1.0 eq.)

-

HATU (1.0 eq.)

-

N,N-Diisopropylethylamine (DIEA) (2.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a dry round bottom flask under an inert atmosphere, dissolve NH2-Val-Cit-PAB-MMAE, endo-BCN-PEG4-acid, and DIEA in anhydrous DMF.

-

Add HATU to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the completion of the reaction by analytical Reverse-Phase HPLC.

-

Upon completion, purify the reaction mixture by reverse-phase preparative HPLC.

-

Lyophilize the purified product to obtain this compound as a white solid.[1]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Fmoc-Val-Cit-PAB-MMAE | C73H104N10O14 | 1345.68 | >95% |

| NH2-Val-Cit-PAB-MMAE | C58H94N10O12 | 1123.44 | >95% |

| endo-BCN-PEG4-acid | C21H35NO7 | 413.51 | >98% |

| This compound | C80H127N11O19 | 1547.0 | >98% [2] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Time | Temperature | Yield |

| Fmoc-Val-Cit-PAB-MMAE Synthesis | MMAE, HOBt, Pyridine | DMF | Monitored by HPLC | Room Temp. | ~78%[1] |

| Fmoc Deprotection | Piperidine | DMF | 20 min | Room Temp. | ~70.7%[1] |

| Final Coupling | endo-BCN-PEG4-acid, HATU, DIEA | DMF | 1 hr | Room Temp. | ~80% (based on a similar reaction)[1] |

Mechanism of Action and Linker Functionality

The efficacy of an ADC constructed with this linker relies on a sequence of events, from antibody-mediated delivery to the release of the cytotoxic payload.

Purification and Characterization

Purification of the intermediates and the final product is critical to ensure high purity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Characterization of the synthesized compounds should be performed using a combination of analytical techniques:

-

HPLC: To assess purity and monitor reaction progress.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product and key intermediates.

This comprehensive guide provides a foundational understanding and practical protocols for the synthesis of this compound. Adherence to these methodologies will enable researchers to produce this advanced drug-linker with high purity, facilitating the development of next-generation Antibody-Drug Conjugates.

References

function of MMAE payload in antibody-drug conjugates

An In-depth Technical Guide on the Core Function of the MMAE Payload in Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC's architecture consists of three primary components: a monoclonal antibody (mAb) that provides specificity for a tumor-associated antigen, a highly potent small-molecule cytotoxic agent (the payload), and a chemical linker that connects the two.[][5][6][7][8]

Monomethyl auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent that has become one of the most widely utilized payloads in ADC development.[2][6][9][10] Derived from the natural marine product dolastatin 10, MMAE is a powerful antimitotic drug.[5][10][11] Its profound cytotoxicity, estimated to be 100 to 1000 times more potent than conventional chemotherapeutics like doxorubicin, makes it unsuitable for systemic administration as a standalone drug.[1][][10] However, when conjugated to a tumor-targeting antibody, its therapeutic window is significantly widened, enabling the precise eradication of cancer cells.[1][9][10] Several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), and Enfortumab vedotin (Padcev®), successfully employ MMAE as their cytotoxic payload.[6][7]

Core Mechanism of Action

The primary function of the MMAE payload is to induce cell death by disrupting the microtubule dynamics essential for cell division. This process is initiated through a sequence of targeted delivery, internalization, and intracellular release.

-

Target Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen, which is typically overexpressed on the surface of cancer cells.[6]

-

Endocytosis and Lysosomal Trafficking: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.[10]

-

Payload Release: The linker connecting the mAb and MMAE is designed to be stable in the extracellular environment but labile under specific intracellular conditions.[][9] For MMAE, a commonly used linker contains a valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[9][12] This enzymatic cleavage releases the active, unconjugated MMAE into the cytoplasm of the cancer cell.[9][10]

-

Tubulin Inhibition and Mitotic Arrest: Once liberated, MMAE exerts its cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules.[10][13] It inhibits the polymerization of tubulin dimers, disrupting the formation of the mitotic spindle—a critical structure for chromosome segregation during cell division.[6][9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[10]

-

Apoptosis Induction: The prolonged mitotic arrest ultimately triggers the cell's programmed cell death pathway, leading to apoptosis and the elimination of the cancer cell.[6][10]

The Bystander Effect: Amplifying Cytotoxicity

A critical function of the MMAE payload is its ability to induce a "bystander effect," where it kills not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[14][15][16] This is particularly important for overcoming tumor heterogeneity, a common challenge where not all cancer cells within a tumor express the target antigen.[14]

The bystander effect of MMAE is attributed to its physicochemical properties. As a moderately hydrophobic and neutrally charged molecule, free MMAE is permeable to the cell membrane.[14] Once released into the cytoplasm of the target cell, it can diffuse out into the tumor microenvironment and subsequently enter neighboring cells, regardless of their antigen expression status, where it then inhibits tubulin polymerization and induces apoptosis.[14][15][17]

This contrasts sharply with other payloads like Monomethyl auristatin F (MMAF). MMAF possesses a charged C-terminal phenylalanine, which makes it significantly less membrane-permeable.[5][14] Consequently, MMAF remains largely trapped within the target cell, resulting in a minimal bystander effect.[14][18] The choice between MMAE and MMAF therefore represents a strategic decision in ADC design: MMAE is chosen for a potent bystander effect to combat tumor heterogeneity, while MMAF is used when a more contained cytotoxic effect is desired to minimize potential damage to nearby healthy tissue.[14]

Quantitative Data Summary

The potency and efficacy of MMAE have been quantified across numerous preclinical studies. The following tables summarize key comparative data.

Table 1: Comparative In Vitro Potency of Cytotoxic Agents

| Compound | Mechanism of Action | Typical IC₅₀ Range | Potency Relative to Doxorubicin | Reference(s) |

|---|---|---|---|---|

| MMAE | Tubulin Polymerization Inhibitor | 0.1 - 10 nM | 100-1000x more potent | [],[10] |

| MMAF | Tubulin Polymerization Inhibitor | Generally higher (less potent) than MMAE | Potent, but generally less than MMAE | [],[14] |

| Doxorubicin | DNA Intercalator / Topoisomerase II Inhibitor | 100 - 1000 nM | Baseline |[] |

Table 2: Comparison of MMAE and MMAF Properties

| Property | MMAE | MMAF | Reference(s) |

|---|---|---|---|

| Chemical Characteristic | More hydrophobic, neutral charge | Hydrophilic, negatively charged C-terminus | [14] |

| Cell Membrane Permeability | High | Low | [14],[18] |

| Bystander Killing Effect | Potent | Minimal to none | [14],[18],[15] |

| Primary Advantage | Overcomes tumor heterogeneity | More contained cytotoxicity, potentially lower off-target toxicity |[14] |

Table 3: FDA-Approved ADCs Utilizing MMAE Payload

| ADC (Trade Name) | Approval Year | Target Antigen | Antibody Type | Indication(s) | Reference(s) |

|---|---|---|---|---|---|

| Brentuximab vedotin (Adcetris®) | 2011 | CD30 | Chimeric IgG1 | Hodgkin lymphoma, ALCL | [5],[6] |

| Polatuzumab vedotin (Polivy®) | 2019 | CD79b | Humanized IgG1 | Diffuse large B-cell lymphoma | [6] |

| Enfortumab vedotin (Padcev®) | 2019 | Nectin-4 | Human IgG1 | Urothelial cancer | [6],[16] |

| Tisotumab vedotin (Tivdak®) | 2021 | Tissue Factor (TF) | Human IgG1 | Cervical cancer |[7],[19] |

Experimental Protocols

Characterizing the function of an MMAE payload requires a suite of specialized assays. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (IC₅₀ Determination)

This assay measures the concentration of an ADC required to inhibit the growth of a cancer cell line by 50%.

-

Materials:

-

Target antigen-positive cancer cell line (e.g., Karpas-299 for CD30).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

ADC (e.g., cAC10-vcMMAE) and non-targeting control ADC.

-

96-well clear-bottom plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

ADC Dilution: Prepare a serial dilution series of the ADC and control ADC in complete medium. Concentrations should span a wide range (e.g., 0.01 ng/mL to 1000 ng/mL).

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).

-

Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Bystander Killing Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[14]

-

Materials:

-

Antigen-positive cell line (e.g., SK-BR-3 for HER2) stably expressing a fluorescent protein (e.g., GFP).

-

Antigen-negative cell line (e.g., MCF7 for HER2).

-

ADC targeting the antigen (e.g., Trastuzumab-vc-MMAE).

-

Flow cytometer or high-content imaging system.

-

-

Protocol:

-

Cell Seeding: Co-culture a 1:1 mixture of antigen-positive (GFP-labeled) and antigen-negative cells in a 96-well plate.[14]

-

Treatment: Treat the co-culture with serial dilutions of the MMAE-based ADC and a non-permeable payload ADC (e.g., MMAF-based) as a negative control for the bystander effect.

-

Incubation: Incubate for 96 hours.

-

Cell Viability Analysis:

-

Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI).

-

Analyze the cell populations using flow cytometry. Gate on the GFP-positive and GFP-negative populations separately.

-

Quantify the percentage of viable cells in each population at each ADC concentration.

-

-

Data Analysis: Plot the viability of the antigen-negative population against the ADC concentration. A significant decrease in the viability of the antigen-negative population in the presence of the MMAE-ADC indicates a bystander effect.

-

Quantification of Intracellular Free MMAE by LC-MS/MS

This method precisely measures the concentration of cleaved MMAE inside cancer cells.[20]

-

Materials:

-

Cancer cell line, ADC.

-

Cell lysis buffer.

-

Acetonitrile (B52724), Formic Acid, Ammonium Formate.

-

LC-MS/MS system (e.g., triple quadrupole).[20]

-

-

Protocol:

-

Cell Treatment: Plate cells and treat with the ADC at a specific concentration (e.g., the IC₅₀) for a set time (e.g., 24 hours).[21]

-

Cell Harvesting and Lysis: Wash the cells with cold PBS, detach, and count them. Lyse the cell pellet using a suitable lysis buffer and sonication.[20]

-

Protein Precipitation: Add cold acetonitrile to the cell lysate to precipitate proteins. Centrifuge and collect the supernatant.

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., C18) with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).[20]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for MMAE (e.g., m/z 718.5 -> 686.5).[20]

-

-

Quantification: Generate a standard curve using known concentrations of pure MMAE and use it to calculate the concentration of MMAE in the cell lysate. Normalize the result to the cell number to report as concentration per cell.

-

Mechanisms of Resistance

Despite the high potency of MMAE-based ADCs, cancer cells can develop resistance. Key mechanisms include:

-

Upregulation of Efflux Pumps: Increased expression of multidrug resistance proteins, particularly P-glycoprotein (P-gp/MDR1), can actively pump MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.[12][22]

-

Antigen Downregulation: Chronic exposure to an ADC can lead to the selection of cancer cells that have reduced expression of the target antigen on their surface, thereby decreasing ADC binding and internalization.[22]

-

Impaired Lysosomal Function: Alterations in lysosomal biology, such as reduced levels of cathepsin B, could potentially impair the cleavage of the linker and the release of active MMAE.[12]

Conclusion

The MMAE payload is a cornerstone of modern antibody-drug conjugate design, providing exceptional potency against a range of malignancies. Its core function is the targeted inhibition of tubulin polymerization, which leads to mitotic catastrophe and apoptotic cell death. Furthermore, its ability to permeate cell membranes and induce a potent bystander effect is a crucial advantage for addressing the challenge of tumor heterogeneity. A thorough understanding of its mechanism, quantitative potency, and potential resistance pathways, supported by a robust suite of experimental characterization methods, is essential for the continued development of effective and safe MMAE-based ADCs for cancer therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 11. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 17. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Stability and Solubility of endo-BCN-PEG4-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of the drug-linker conjugate endo-BCN-PEG4-Val-Cit-PAB-MMAE. This reagent is a critical component in the construction of antibody-drug conjugates (ADCs), combining a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).

Understanding the physicochemical properties of this complex molecule is paramount for the successful development of stable and effective ADCs. This guide summarizes available quantitative data, provides detailed experimental protocols for characterization, and visualizes key mechanisms and workflows.

Physicochemical Properties

The structure of this compound incorporates several key functional moieties that influence its stability and solubility. The PEG4 spacer is designed to enhance aqueous solubility and improve the pharmacokinetic properties of the resulting ADC.[] The BCN group allows for a bioorthogonal "click" reaction with an azide-modified antibody, forming a stable triazole linkage.[2]

Solubility

The solubility of this compound has been determined in several solvent systems. The data is summarized in the table below. It is important to note that for some preparations, sonication may be required to aid dissolution.

| Solvent System | Solubility | Solution Appearance |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (3.23 mM) | Suspended solution |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.62 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.62 mM) | Clear solution |

Table 1: Solubility of this compound in various solvent systems. Data sourced from MedChemExpress.

Stability

The overall stability of an ADC constructed with this compound is a multifactorial issue, influenced by the individual stabilities of the BCN group, the Val-Cit-PAB linker, and the MMAE payload, as well as the conjugation site on the antibody.

Qualitative Stability: General handling guidelines state that this compound is unstable in solutions and should be freshly prepared for use. A material safety data sheet indicates that the compound is stable under normal ambient and anticipated storage conditions.

Component Stability Considerations:

| Component | Known Stability Characteristics |

| endo-BCN | The bicyclo[6.1.0]nonyne moiety is susceptible to degradation under acidic conditions. It can also react with thiols, a reaction that can be suppressed by the presence of reducing agents like β-mercaptoethanol. Long-term storage of BCN-containing reagents should be under dry, low-temperature conditions to prevent hydrolysis. |

| Val-Cit-PAB | This dipeptide linker is designed to be cleaved by the lysosomal protease cathepsin B.[3] It exhibits good stability in human plasma but is susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can lead to off-target toxicity in preclinical mouse models.[4][5] The Val-Cit linker itself is generally stable in circulation.[6] The PAB spacer undergoes self-immolation upon cleavage to release the active MMAE payload. |

| MMAE | Monomethyl auristatin E is a highly stable molecule that shows no significant degradation in plasma or human liver lysosomal extracts.[] |

Table 2: Summary of the stability characteristics of the individual components of this compound.

Mechanism of Action of a Resulting ADC

An ADC synthesized using this compound targets cancer cells via the specificity of the monoclonal antibody. The subsequent internalization and release of the cytotoxic payload follow a well-defined pathway.

The ADC first binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell via endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B, a protease that is often upregulated in tumor cells, cleaves the Val-Cit linker.[3] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and stability assessment of an ADC constructed using this compound.

ADC Synthesis Workflow

The synthesis of an ADC using this drug-linker involves a two-step process: modification of the antibody to introduce an azide (B81097) group, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) with the BCN-containing drug-linker.

Protocol for ADC Synthesis (General):

-

Antibody Preparation: Prepare the azide-modified monoclonal antibody according to established protocols. This may involve reacting the antibody with an azide-containing crosslinker, such as an azide-NHS ester, or through enzymatic modification.

-

Drug-Linker Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

-

Conjugation Reaction: Add the drug-linker stock solution to the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (typically 1-16 hours), protected from light.

-

Purification: Remove unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).

-

Characterization: Characterize the purified ADC for DAR using hydrophobic interaction chromatography (HIC)-HPLC, and confirm the identity and integrity of the conjugate by LC-MS.

In Vitro Plasma Stability Assay Workflow

This workflow outlines a general procedure to assess the stability of the ADC in plasma by monitoring the average DAR and the release of free MMAE over time.

Protocol for In Vitro Plasma Stability Assay:

-

Incubation: Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in fresh human or mouse plasma. Incubate the mixture in a controlled environment at 37°C.

-

Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw aliquots of the plasma/ADC mixture.

-

Sample Preparation for DAR Analysis: For analysis of the intact ADC, the plasma samples may be analyzed directly or after a simple dilution.

-

Sample Preparation for Free Payload Analysis: To quantify the released MMAE, precipitate the proteins in the plasma samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free drug.

-

Analytical Method for DAR: Analyze the samples from step 3 using HIC-HPLC or intact protein LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.

-

Analytical Method for Free Payload: Analyze the supernatant from step 4 using a validated LC-MS/MS method to quantify the concentration of free MMAE.

-

Data Analysis: Plot the average DAR and the concentration of free MMAE as a function of time to determine the stability of the ADC and the rate of drug deconjugation.

Solubility Determination Protocol (Kinetic)

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Plate shaker

-

Spectrophotometer or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation and Shaking: Seal the plate and incubate at room temperature (or 37°C) with constant shaking for a defined period (e.g., 2 hours).

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where MMAE absorbs (e.g., ~248 nm).

-

-

Data Analysis: The highest concentration that does not show a significant increase in light scattering (nephelometry) or where the absorbance is still on the linear part of the standard curve (direct UV) is determined as the kinetic solubility.

Conclusion

This compound is a sophisticated and highly functional drug-linker conjugate for the development of next-generation ADCs. Its solubility is favorable in common formulation systems, and its stability profile is dictated by the interplay of its constituent parts. While the Val-Cit linker provides a reliable mechanism for intracellular drug release, researchers should be mindful of the potential for premature cleavage in murine models. The BCN moiety offers a robust method for antibody conjugation via click chemistry, though care must be taken to avoid conditions that could lead to its degradation. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous characterization of ADCs using this promising drug-linker, enabling the development of more effective and safer targeted cancer therapies.

References

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the PAB Self-immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the sophisticated design of modern antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event within the target cancer cell is pivotal to widening the therapeutic window of these potent biotherapeutics. By ensuring linker stability in systemic circulation and facilitating efficient payload delivery, the PAB spacer has been instrumental in the success of numerous clinically approved and investigational ADCs. This guide provides a comprehensive technical overview of the PAB spacer, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Core Principle: Controlled Payload Release via Self-Immolation

The primary function of the PAB self-immolative spacer is to act as a stable bridge between the antibody and the cytotoxic payload, rendering the drug inactive while conjugated.[1][2] Its design facilitates a triggered, rapid, and irreversible decomposition, or "self-immolation," only after the ADC is internalized by the target cancer cell and a specific enzymatic cleavage event occurs.[1][3] This controlled release is paramount for preventing premature drug release in the bloodstream, thereby minimizing off-target toxicity to healthy tissues.[1][4]

The most common implementation involves a dipeptide linker, such as valine-citrulline (Val-Cit), positioned between the antibody and the PAB spacer.[5][6] This dipeptide is specifically designed to be a substrate for lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[7][8]

The sequence of events leading to drug release is as follows:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[9][10]

-

Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to an acidic environment and a host of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[7]

-

Self-Immolation Cascade: The cleavage of the dipeptide exposes a free amine on the PAB group, initiating a spontaneous 1,6-electronic cascade elimination.[2][11] This results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-p-quinone methide.[2][12]

Figure 1: Mechanism of PAB self-immolation.

Quantitative Analysis of PAB Spacer Performance

The efficacy and safety of a PAB-containing ADC are critically dependent on the stability of the linker in plasma and its cleavage efficiency within the target cell. Below is a summary of key quantitative data from various studies.

| Parameter | Linker System | Condition | Result | Reference(s) |

| Cleavage Kinetics | Val-Cit-PAB | Human Liver Lysosomes | >80% digestion within 30 minutes | [11] |

| Val-Cit-PAB | Purified Cathepsin B (20 nM) | Half-life of ADC cleavage can be determined over a 24-hour period. | [9] | |

| Plasma Stability | Val-Cit-PAB-MMAE | Human Plasma (37°C) | <1% free MMAE detected after 7 days | [13] |

| Val-Cit-PAB-MMAE | Mouse Plasma (37°C) | ~25% free MMAE detected after 6 days (due to carboxylesterase 1C) | [13] | |

| Phe-Lys-PAB | Human Plasma | Projected half-life of 80 days | [8] | |

| Val-Cit-PAB | Human Plasma | Projected half-life of 230 days | [8] | |

| Cellular Processing | Trastuzumab-Maytansinoid ADC | High-HER2 cell lines | Internalization half-life: 6-14 hours | [5][14] |

| Trastuzumab-Maytansinoid ADC | High-HER2 cell lines | Degradation half-life: 18-25 hours | [5][14] |

Table 1: Quantitative Performance Data of PAB-based Linkers

The Impact of Hydrophobicity

The PAB moiety itself is hydrophobic, which can contribute to the overall hydrophobicity of the ADC, potentially leading to aggregation and accelerated clearance from circulation.[6][15] This is a critical consideration in ADC design, as increased hydrophobicity has been shown to correlate with reduced stability and a higher propensity for aggregation.[16][17] Strategies to mitigate this include the incorporation of hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker design.[18]

| Property | Observation | Consequence | Reference(s) |

| Aggregation | Glucuronide-linked ADCs showed minimal aggregation (<5%) compared to dipeptide-linked ADCs (up to 80% aggregation). | High aggregation can lead to reduced efficacy and potential immunogenicity. | [6] |

| Plasma Clearance | Increased drug-to-antibody ratio (DAR) and hydrophobicity lead to faster plasma clearance. | Reduced exposure of the tumor to the ADC. | [17][18] |

| Structural Stability | Increasing payload hydrophobicity leads to destabilization of the native monoclonal antibody structure. | Reduced ADC stability and more complex pharmacokinetic behavior. | [16] |

Table 2: Influence of Hydrophobicity on ADC Properties

Experimental Protocols

Rigorous in vitro and in vivo characterization is essential to ensure the desired performance of a PAB-containing ADC. The following sections provide detailed methodologies for key experiments.

In Vitro Plasma Stability Assay (LC-MS based)

This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release and off-target toxicity.

Objective: To quantify the amount of prematurely released free payload and the change in the average drug-to-antibody ratio (DAR) over time in plasma.

Materials:

-

ADC of interest

-

Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G magnetic beads

-

Formic acid

-

LC-MS system (e.g., Q-TOF)

Procedure:

-

Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Preparation for Free Payload Analysis:

-

To an aliquot of the plasma sample, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Collect the supernatant for LC-MS analysis.

-

-

Sample Preparation for DAR Analysis:

-

To another aliquot, add Protein A or G magnetic beads to capture the ADC.

-

Wash the beads with PBS to remove unbound plasma proteins.

-

Elute the ADC from the beads using an acidic buffer (e.g., 20 mM glycine, 0.1% acetic acid).

-

Neutralize the eluate with a suitable buffer.

-

-

LC-MS Analysis:

-

Analyze the supernatant from step 3 to quantify the concentration of the free payload.

-

Analyze the eluate from step 4 to determine the average DAR. This can be done on the intact ADC or after reduction to separate heavy and light chains.

-

-

Data Interpretation: A stable ADC will show minimal increase in free payload concentration and minimal change in the average DAR over the incubation period.

Figure 2: Workflow for plasma stability assay.

In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS based)

This assay determines the susceptibility of the linker to enzymatic cleavage by cathepsin B, mimicking the conditions within the lysosome.

Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human cathepsin B.

Materials:

-

ADC with a cathepsin B-cleavable linker (e.g., Val-Cit)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Reaction quench solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

HPLC or LC-MS system

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

-

Reaction Initiation: Add the ADC to the activated cathepsin B solution to initiate the cleavage reaction. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to the quench solution.

-

Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the initial rate of cleavage. An effective linker will show rapid and complete payload release.

Figure 3: Workflow for Cathepsin B cleavage assay.

Conclusion

The p-aminobenzyl self-immolative spacer is a critical component in the design of effective and safe antibody-drug conjugates. Its ability to provide stable drug linkage in circulation and undergo rapid, traceless cleavage within the target cell is fundamental to the success of this therapeutic modality. A thorough understanding of its mechanism, coupled with rigorous quantitative characterization through the experimental protocols outlined in this guide, will continue to drive the development of next-generation ADCs with improved therapeutic indices. Researchers and drug developers must carefully consider factors such as linker stability in different species and the impact of payload hydrophobicity to optimize the design of PAB-containing ADCs for clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. iphasebiosci.com [iphasebiosci.com]

- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]

- 15. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Collection - Impact of Payload Hydrophobicity on the Stability of AntibodyâDrug Conjugates - Molecular Pharmaceutics - Figshare [figshare.com]

- 17. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Double-Edged Sword: An In-Depth Technical Guide to the Plasma Stability of Valine-Citrulline Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. This targeted release of cytotoxic payloads is central to the therapeutic strategy of many successful ADCs. However, the stability of the Val-Cit linker in systemic circulation is a critical parameter that dictates both the efficacy and safety profile of an ADC. This technical guide provides a comprehensive overview of the factors governing the plasma stability of Val-Cit linkers, methodologies for its assessment, and strategies for its optimization.

The Intended Pathway: Intracellular Cleavage

The primary and intended mechanism of action for Val-Cit linkers involves a multi-step process that begins with the binding of the ADC to its target antigen on a cancer cell. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

Within the lysosome, Cathepsin B and other cathepsins recognize and cleave the amide bond between the citrulline residue and a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[1][2][][4][5] This enzymatic cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the active cytotoxic drug inside the target cell.[2][5] While Cathepsin B is the most cited enzyme, studies have shown that other cathepsins, such as S, L, and F, can also contribute to this process.[4][5][6]

The Challenge of Premature Cleavage in Plasma

Ideal ADC linkers should remain stable in the bloodstream to minimize off-target toxicities and ensure that the maximum amount of payload reaches the tumor. While Val-Cit linkers are generally considered stable in human plasma,[][7][8][9][10][11][12] significant instability has been observed in rodent plasma, posing a challenge for preclinical evaluation.[4][5][6][7][8][11][12][13][14][15][16][17][18][19]

Species-Specific Instability: The Role of Carboxylesterase 1c

The primary culprit behind the instability of Val-Cit linkers in mouse plasma is Carboxylesterase 1c (Ces1c), an enzyme that can hydrolyze the dipeptide.[13][14][18] This premature cleavage in the circulation leads to the systemic release of the cytotoxic payload, which can result in off-target toxicity and reduced therapeutic efficacy in mouse models.[16] This phenomenon is a critical consideration for researchers, as promising ADC candidates might be prematurely dismissed based on poor performance in preclinical rodent studies. The Val-Cit linker has been shown to be stable in Ces1c-knockout mice, confirming the role of this enzyme.[18]

Off-Target Cleavage by Human Neutrophil Elastase

Beyond the species-specific issue with mouse Ces1c, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker.[6][9][10][15][20] NE is a serine protease secreted by neutrophils, and its activity on the linker can lead to premature drug release. This has been linked to off-target toxicities, most notably neutropenia, which has been observed in clinical studies of some Val-Cit-containing ADCs.[6][15]

Quantitative Analysis of Val-Cit Linker Stability

The stability of Val-Cit linkers and their derivatives has been quantitatively assessed in various studies. The following tables summarize key findings on the percentage of intact ADC or conjugated drug remaining after incubation in plasma.

Table 1: Stability of Val-Cit and Modified Linkers in Mouse Plasma

| Linker Type | ADC Construct | Incubation Time | % Intact ADC / Conjugated Drug Remaining | Reference(s) |

| Val-Cit | VCit ADC | 14 days | < 5% | [12] |

| Val-Cit | vc-MMAE | 1 hour | Hydrolyzed | [18] |

| Ser-Val-Cit (SVCit) | SVCit ADC | 14 days | ~30% | [12] |

| Glu-Val-Cit (EVCit) | EVCit ADC | 14 days | ~100% | [12] |

| Val-Ala | Val-Ala ADC | 1 hour | Hydrolyzed | [18] |

| Sulfatase-cleavable | Sulfatase-linker ADC | 7 days | > 95% (High Stability) | [18] |

Table 2: Stability of Modified Linkers in Human and Mouse Serum

| Linker Modification | Incubation Time | % Cleavage in Mouse Serum | % Cleavage in Human Serum | Reference(s) |

| CF3-substituted thiazole (B1198619) with P3 Aspartic acid | 24 hours | 6% | 4% | [4][5] |

Strategies to Enhance Plasma Stability

To address the challenge of premature cleavage, particularly in mouse models, several linker modification strategies have been developed:

-

P3 Position Modification: The introduction of a hydrophilic group at the P3 position of the peptide linker has proven effective. The most notable example is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker.[7][8][9][12][16][20] This modification significantly reduces the linker's susceptibility to cleavage by Ces1c while maintaining its sensitivity to Cathepsin B.[12][16]

-

Alternative Peptide Sequences: Exploring alternative dipeptide sequences that are less prone to cleavage by plasma proteases is another viable strategy.

-

Exolinker Designs: Repositioning the cleavable peptide to an "exo" position on the PABC spacer has been shown to enhance stability and hydrophilicity.[16]

Experimental Protocols for Assessing Plasma Stability

The evaluation of ADC stability in plasma is a crucial step in preclinical development. The following outlines a general experimental workflow for an in vitro plasma stability assay.

Detailed Methodology: In Vitro Plasma Stability Assay

This protocol provides a more detailed procedure for assessing the stability of an ADC in plasma.

1. Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G magnetic beads

-

Incubator at 37°C

-

LC-MS system

2. Procedure:

-

Preparation: Dilute the ADC to a final concentration (e.g., 0.125 - 1.3 mg/mL) in plasma (e.g., 62.5% v/v plasma in PBS).[14][21] Include a buffer control to assess the inherent stability of the ADC.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: Collect aliquots at predetermined time points (e.g., Day 0, 1, 2, 3, 5, 7).[21]

-

Sample Processing:

-

Analysis:

-

Elute the ADC from the beads.

-

Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[21][22][23] A decrease in the average DAR over time indicates premature drug deconjugation.

-

The supernatant can also be analyzed to quantify the amount of released payload.[21]

-

Conclusion

The Val-Cit linker remains a powerful tool in the ADC armamentarium, offering a reliable mechanism for intracellular drug release. However, its susceptibility to premature cleavage in plasma, particularly in preclinical mouse models, necessitates careful consideration and strategic design. Understanding the enzymatic basis of this instability, employing robust in vitro and in vivo models for its assessment, and leveraging chemical modifications to enhance stability are all critical for the successful development of next-generation ADCs. The continued refinement of linker technology, including the development of novel cleavable moieties with improved plasma stability profiles, will be instrumental in expanding the therapeutic window and clinical utility of antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. preprints.org [preprints.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Conjugation of endo-BCN-PEG4-Val-Cit-PAB-MMAE to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The exquisite specificity of a monoclonal antibody (mAb) is combined with the high potency of a cytotoxic payload, connected by a chemical linker. This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing efficacy at the tumor site.

This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE , to a target antibody. This drug-linker features:

-

Monomethyl auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization.

-

Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.

-

p-aminobenzylcarbamate (PAB): A self-immolative spacer that facilitates the release of the unmodified, fully active MMAE upon cleavage of the Val-Cit linker.

-

Polyethylene glycol (PEG4): A four-unit PEG spacer that enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

endo-Bicyclononyne (BCN): A strained alkyne that enables copper-free "click chemistry" for conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under mild, physiological conditions, preserving the integrity of the antibody.

The conjugation process involves a two-step strategy: first, the introduction of an azide (B81097) chemical handle onto the antibody, followed by the SPAAC reaction with the endo-BCN-functionalized drug-linker.

Mechanism of Action

The resulting ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Val-Cit linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the potent cytotoxic drug, MMAE. The released MMAE can then bind to tubulin, disrupting the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.

Caption: Figure 1: Mechanism of Action of the ADC.

Experimental Workflow

The overall workflow for the preparation and characterization of the ADC is depicted below. It involves the modification of the antibody with an azide group, the conjugation reaction with the BCN-drug linker, purification of the ADC, and comprehensive characterization to determine key quality attributes.

Caption: Figure 2: Experimental Workflow for ADC Preparation and Characterization.

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (prepare a stock solution, e.g., 10 mM in DMSO)

-

Azide modification reagent (e.g., Azide-PEG4-NHS ester)

-

Reaction buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reaction)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

DMSO (anhydrous)

-

Size-Exclusion Chromatography (SEC) columns for antibody purification

-

Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

-

Mobile phases for HIC and SEC

-

Centrifugal filter devices (e.g., 30 kDa MWCO)

-

Standard laboratory equipment (pipettes, tubes, incubator, HPLC system, mass spectrometer)

Protocol 1: Antibody Azide Modification (via Lysine Residues)

This protocol describes a common method for introducing azide groups onto an antibody by modifying surface-accessible lysine residues.

-

Antibody Preparation:

-

Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 8.0-8.5). The amine-free buffer is crucial for the efficiency of the NHS ester reaction.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Azide Reagent Preparation:

-

Prepare a fresh stock solution of Azide-PEG4-NHS ester in anhydrous DMSO (e.g., 10-20 mM).

-

-

Reaction Setup:

-

Add a 5-10 molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution while gently vortexing.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess azide reagent and quenching buffer by SEC using a column equilibrated with PBS, pH 7.4.

-

Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the azide-modified antibody.

-

Alternatively, use centrifugal filter devices for buffer exchange.

-

-

Characterization (Optional but Recommended):

-

Determine the average number of azides per antibody using techniques like MALDI-TOF mass spectrometry.

-

Protocol 2: SPAAC Conjugation

-

Reactant Preparation:

-

Use the purified azide-modified antibody from Protocol 1 at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 1.5-3 molar excess of the endo-BCN-drug linker stock solution per azide group on the antibody to the azide-modified antibody solution.

-

Gently mix the reaction. The final DMSO concentration should ideally not exceed 10% (v/v).

-

-

Incubation:

-

Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle agitation. The reaction can be monitored over time by HIC-HPLC to determine completion.

-

-

Purification:

-

Remove unreacted drug-linker and DMSO by SEC or tangential flow filtration (TFF).

-

The purification buffer should be a formulation buffer suitable for the final ADC (e.g., PBS or a histidine-based buffer).

-

Collect the fractions containing the purified ADC.

-

-

Final Formulation:

-

Concentrate the purified ADC to the desired concentration using a centrifugal filter device.

-

Sterile filter the final ADC product using a 0.22 µm filter.

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate ADC species with different numbers of conjugated drug molecules. The hydrophobicity of the ADC increases with the number of attached MMAE molecules.

-

Instrumentation and Column:

-

An HPLC system with a UV detector.

-

A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

-

-

Mobile Phases:

-

Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

-

Chromatographic Conditions:

-

Inject 10-20 µg of the purified ADC.

-

Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable time (e.g., 20-30 minutes).

-

Monitor the elution at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to ADCs with different drug-to-antibody ratios (DAR0, DAR2, DAR4, etc., for site-specific conjugation, or a broader distribution for lysine conjugation).

-

Calculate the area of each peak.

-

The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

-

Protocol 4: Analysis of Aggregation by SEC-HPLC

Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.

-

Instrumentation and Column:

-

An HPLC system with a UV detector.

-

An SEC column suitable for separating monoclonal antibodies from aggregates and fragments (e.g., TSKgel G3000SWxl).

-

-

Mobile Phase:

-

A physiological buffer such as PBS, pH 7.4.

-

-

Chromatographic Conditions:

-

Inject 20-50 µg of the ADC.

-

Run an isocratic elution for 20-30 minutes.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

The main peak corresponds to the monomeric ADC.

-

Peaks eluting earlier correspond to aggregates, and later eluting peaks correspond to fragments.

-